molecular formula C25H27ClN4 B10930788 1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10930788
M. Wt: 419.0 g/mol
InChI Key: DVVVXBOHYZINNI-UHFFFAOYSA-N
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Description

1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes multiple dimethylphenyl groups and a chloro substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the dimethylphenyl groups and the chloro substituent through electrophilic aromatic substitution reactions.

    Coupling reactions: The final step involves coupling the substituted pyrazole with the appropriate reagents to form the desired compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular pathways, leading to its observed pharmacological effects. Molecular docking studies have shown its ability to bind to target proteins, providing insights into its mode of action .

Comparison with Similar Compounds

Similar compounds to 1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole include other pyrazole derivatives such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique combination of dimethylphenyl groups and a chloro substituent in 1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole distinguishes it from other pyrazole derivatives, contributing to its specific applications and effects.

Properties

Molecular Formula

C25H27ClN4

Molecular Weight

419.0 g/mol

IUPAC Name

1-[[3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C25H27ClN4/c1-15-7-9-21(11-17(15)3)23-13-24(22-10-8-16(2)18(4)12-22)30(28-23)14-29-20(6)25(26)19(5)27-29/h7-13H,14H2,1-6H3

InChI Key

DVVVXBOHYZINNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CN3C(=C(C(=N3)C)Cl)C)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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